molecular formula C11H10FN3O B13158462 N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide

N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide

Cat. No.: B13158462
M. Wt: 219.21 g/mol
InChI Key: VXKLIUTYOKEPNI-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide: is a chemical compound that features a fluorobenzyl group attached to an imidazole ring, which is further connected to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide typically involves the reaction of 2-fluorobenzylamine with imidazole-1-carboxylic acid under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The fluorobenzyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]imidazole-1-carboxamide

InChI

InChI=1S/C11H10FN3O/c12-10-4-2-1-3-9(10)7-14-11(16)15-6-5-13-8-15/h1-6,8H,7H2,(H,14,16)

InChI Key

VXKLIUTYOKEPNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)N2C=CN=C2)F

Origin of Product

United States

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